molecular formula C18H25N3O2 B12789148 3-Isobutyl-7-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione CAS No. 67744-79-0

3-Isobutyl-7-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

Cat. No.: B12789148
CAS No.: 67744-79-0
M. Wt: 315.4 g/mol
InChI Key: FOWZGRHCVKGPGV-UHFFFAOYSA-N
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Description

3-Isobutyl-7-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-7-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione typically involves multi-step organic reactions. The starting materials often include isobutylamine, phenylhydrazine, and various carbonyl compounds. The synthesis may proceed through the following steps:

    Formation of the Pyridazine Ring: This step involves the condensation of phenylhydrazine with a diketone or dialdehyde to form the pyridazine ring.

    Formation of the Triazepine Ring: The pyridazine intermediate is then reacted with isobutylamine and a suitable carbonyl compound under acidic or basic conditions to form the triazepine ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-7-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Isobutyl-7-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.

    DNA Interaction: Interacting with DNA to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine ring structures.

    Triazepine Derivatives: Compounds with similar triazepine ring structures.

    Other Heterocyclic Compounds: Compounds with different heterocyclic ring structures but similar chemical properties.

Uniqueness

3-Isobutyl-7-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is unique due to its specific combination of pyridazine and triazepine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

67744-79-0

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

3-(2-methylpropyl)-7-phenyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione

InChI

InChI=1S/C18H25N3O2/c1-14(2)11-19-12-17(22)20-10-6-9-16(21(20)18(23)13-19)15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3

InChI Key

FOWZGRHCVKGPGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(=O)N2CCCC(N2C(=O)C1)C3=CC=CC=C3

Origin of Product

United States

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